molecular formula C13H14ClNO B027535 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 92028-21-2

6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B027535
CAS No.: 92028-21-2
M. Wt: 235.71 g/mol
InChI Key: ONIVGWWTHRIXHL-UHFFFAOYSA-N
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Description

6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the biphenyl class of chemicals. This compound is characterized by the presence of a methoxy group at the 6th position and an amine group at the 3rd position on the biphenyl structure, with the hydrochloride salt form enhancing its solubility in aqueous solutions. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride typically involves the following steps:

    Methoxylation: Introduction of a methoxy group to the biphenyl structure.

    Amination: Introduction of an amine group at the desired position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Common methods include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Electrophilic Substitution: Utilizing electrophilic reagents to introduce functional groups under controlled conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles are used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Biphenyl derivatives with oxidized functional groups.

    Reduction Products: Reduced forms of the biphenyl compound.

    Substitution Products: Biphenyl compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of 6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

  • 4-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride
  • 6-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride
  • 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride

Comparison:

  • Uniqueness: 6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
  • Chemical Properties: The position of the methoxy and amine groups can significantly affect the compound’s physical and chemical properties, such as solubility and stability.
  • Biological Activity: Variations in the substitution pattern can lead to differences in biological activity, making each compound potentially useful for different applications.

Properties

IUPAC Name

4-methoxy-3-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVGWWTHRIXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375134
Record name 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92028-21-2
Record name 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92028-21-2
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